![molecular formula C19H25N3O4 B2672602 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamido-3-phenylpropanoate CAS No. 878108-79-3](/img/structure/B2672602.png)
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamido-3-phenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamido-3-phenylpropanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CDMPP and is synthesized using specific methods.
作用机制
The mechanism of action of CDMPP is not fully understood, but it is thought to act as an inhibitor of protein-protein interactions. This compound is believed to bind to specific regions of proteins, preventing them from interacting with other proteins in the system. This mechanism of action makes CDMPP a valuable tool for studying protein-protein interactions and developing new drugs that target these interactions.
Biochemical and Physiological Effects:
CDMPP has been shown to have minimal biochemical and physiological effects in vitro and in vivo. This compound is relatively non-toxic and has low cytotoxicity, making it a safe tool for scientific research. However, further studies are needed to fully understand the potential effects of CDMPP on biological systems.
实验室实验的优点和局限性
One of the main advantages of using CDMPP in lab experiments is its ability to selectively label specific proteins. This compound is also relatively non-toxic and has low cytotoxicity, making it a safe tool for scientific research. However, the main limitation of CDMPP is its cost, which can be expensive for large-scale experiments.
未来方向
There are numerous future directions for the use of CDMPP in scientific research. One potential application is in the development of new drugs that target protein-protein interactions. CDMPP can also be used as a tool for studying the binding properties of various receptors, which could lead to the development of new drugs that target these receptors. Additionally, further studies are needed to fully understand the potential effects of CDMPP on biological systems and its potential applications in other fields, such as materials science and nanotechnology.
Conclusion:
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamido-3-phenylpropanoate is a valuable tool for scientific research due to its potential applications in studying protein-protein interactions and developing new drugs. This compound is synthesized using specific methods and has minimal biochemical and physiological effects in vitro and in vivo. While there are limitations to using CDMPP in lab experiments, there are numerous future directions for its use in scientific research.
合成方法
CDMPP is synthesized using a multi-step process that involves the reaction of 3-acetamido-3-phenylpropanoic acid with 1-cyano-1,2-dimethylpropyl isocyanate. The resulting intermediate is then reacted with methyl chloroformate to produce the final product, CDMPP. This synthesis method is relatively straightforward and has been optimized for large-scale production.
科学研究应用
CDMPP has numerous potential applications in scientific research, including its use as a tool for studying protein-protein interactions. This compound can be used to selectively label specific proteins, allowing researchers to study their interactions with other proteins in a biological system. CDMPP has also been used as a probe for studying the binding properties of various receptors and has been shown to be useful in the development of new drugs.
属性
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-acetamido-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-13(2)19(4,12-20)22-17(24)11-26-18(25)10-16(21-14(3)23)15-8-6-5-7-9-15/h5-9,13,16H,10-11H2,1-4H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMGUMANKUJKKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)CC(C1=CC=CC=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

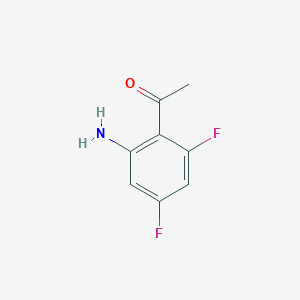


![N-(4-chlorophenyl)-2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetamide](/img/structure/B2672525.png)
![4-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2672526.png)
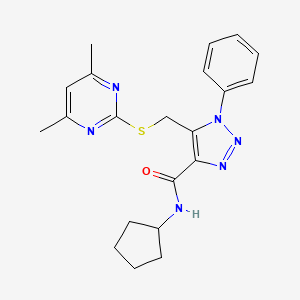
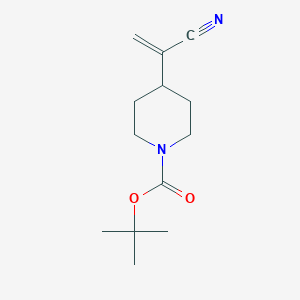
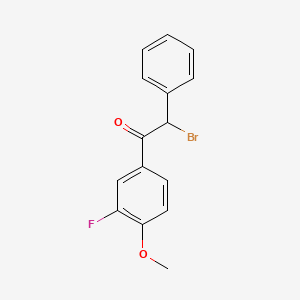
![Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B2672534.png)
![(5Z)-3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2672535.png)
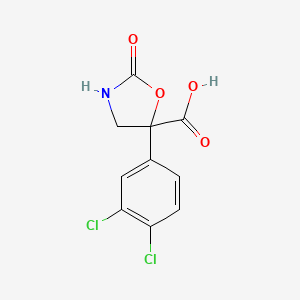
![Methyl 4-(2-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2672540.png)

![4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2672542.png)